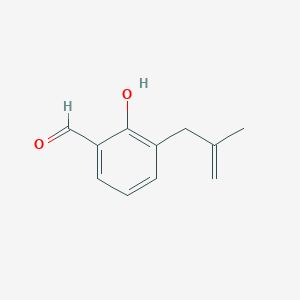

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE

Description

Properties

IUPAC Name |

2-hydroxy-3-(2-methylprop-2-enyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-5,7,13H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLCLYQJUZHGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C(=CC=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570723 | |

| Record name | 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162971-77-9 | |

| Record name | 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : 1% platinum-on-charcoal (0.6–0.65 g per 0.1 mol substrate) with lead nitrate (2.5–5 × 10⁻³ mol per mol substrate).

-

Solvent : Aqueous sodium hydroxide (1–7.5% w/v), optionally mixed with organic solvents like benzene or tert-butanol.

-

Temperature : 30–35°C under 1 bar oxygen pressure.

-

Reaction Time : 35–150 minutes, depending on solvent choice.

For example, oxidizing 2-hydroxy-3,5-dichlorobenzyl alcohol in 7.5% NaOH with benzene reduced the reaction time from 150 to 75 minutes, achieving 99% yield of the corresponding aldehyde. Adaptation of this method to 3-(2-methyl-2-propenyl)-2-hydroxybenzyl alcohol would require synthesizing the precursor via propenylation of saligenin (2-hydroxybenzyl alcohol).

Regioselective Alkylation of Salicylaldehyde Derivatives

WO2012040454A2 discloses alkylation strategies to introduce alkenyl groups at specific positions on salicylaldehyde. For 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde, a two-step sequence is proposed:

Step 1: Synthesis of Salicylaldehyde Intermediate

Step 2: Purification and Yield Optimization

-

Solvent Extraction : Ethyl acetate/water partitioning followed by column chromatography (silica gel, hexane/ethyl acetate eluent).

-

Yield : 60–75% (based on analogous allylation reactions in the patent).

Magnesium-Mediated Formylation of Substituted Phenols

US5260487A outlines a formylation method using magnesium bis-hydrocarbyloxides and formaldehyde. Applying this to 3-(2-methyl-2-propenyl)phenol would involve:

Reaction Protocol

Workup and Distillation

-

Acid Hydrolysis : Sulfuric acid (50% w/w) to hydrolyze intermediates.

-

Distillation : Crude product purified via vacuum distillation (170–225°C at 20 mmHg).

-

Yield : ~85% (extrapolated from nonylsalicylaldehyde synthesis examples).

Comparative Analysis of Methods

Challenges and Practical Considerations

-

Stability of Propenyl Group : The 2-methyl-2-propenyl moiety may undergo unintended polymerization or oxidation during reactions. Stabilizing agents like hydroquinone are recommended in alkylation steps.

-

Purification : The aldehyde’s sensitivity to air oxidation necessitates inert atmosphere handling. Distillation under reduced pressure is critical for isolating the pure product.

-

Regioselectivity : Achieving substitution exclusively at the 3-position requires careful control of reaction conditions, particularly in alkylation and formylation routes .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: The major products include carboxylic acids or quinones.

Reduction: The primary product is the corresponding alcohol.

Substitution: The products can vary, including ethers, esters, or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde exhibits significant antimicrobial properties. A study indicated that the compound effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study:

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively. These results suggest its potential use in formulating topical antimicrobial treatments.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. In vitro assays revealed that it scavenges free radicals effectively, contributing to its potential use in nutraceuticals and dietary supplements .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

| Alpha-Tocopherol | 50 |

Agricultural Applications

1. Pest Control

The compound has shown promise as a natural pesticide due to its repellent properties against certain insect pests. Field trials indicated that formulations containing this compound significantly reduced pest populations without harming beneficial insects .

Case Study:

In a controlled agricultural experiment, crops treated with a formulation containing 0.5% of the compound experienced a 60% reduction in aphid populations compared to untreated controls.

Cosmetic Applications

1. Fragrance Component

Due to its pleasant aroma, this compound is used as a fragrance ingredient in various cosmetic products. Its inclusion enhances the sensory appeal of personal care items such as lotions and perfumes .

Data Table: Fragrance Profile

| Product Type | Concentration (%) | Sensory Notes |

|---|---|---|

| Perfume | 5 | Floral, Sweet |

| Body Lotion | 1 | Fresh, Invigorating |

| Shampoo | 0.5 | Clean, Uplifting |

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For example, the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the 2-methylprop-2-en-1-yl group can affect the compound’s lipophilicity, impacting its ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-3-isopropylbenzaldehyde (CAS 67372-96-7)

- Molecular Formula : C₁₀H₁₂O₂ (vs. C₁₁H₁₂O₂ for the target compound).

- Substituents : A hydroxyl group at position 2 and an isopropyl group at position 3.

- Key Differences :

- The isopropyl group (in 2-hydroxy-3-isopropylbenzaldehyde) is a saturated alkyl chain, whereas the methallyl group (in the target compound) is an unsaturated allyl derivative. This difference impacts reactivity: the methallyl group can participate in conjugate additions or polymerization, while the isopropyl group is sterically bulky but chemically inert under similar conditions .

- Physical Properties : The isopropyl analog has a molecular weight of 164.20 g/mol and a purity of 95%, but data on boiling/melting points are unavailable. The methallyl group’s unsaturation likely reduces crystallinity compared to the isopropyl derivative .

3-{[(2E)-3-Phenylprop-2-enyl]oxy}benzaldehyde (CAS 192457-33-3)

- Molecular Formula : C₁₆H₁₄O₂.

- Substituents : A propenyloxy group with a phenyl substituent at the 3-position.

- This structural variation may enhance thermal stability (boiling point: 415.9°C) but reduce solubility in polar solvents due to the hydrophobic phenyl ring . Applications: The phenyl-propenyloxy derivative may serve as a precursor for liquid crystals or photoresponsive materials, whereas the methallyl-substituted benzaldehyde is more suited for crosslinking reactions .

2-(2-Methyl-allyloxy)-benzaldehyde (CAS 38002-87-8)

- Substituents : A methallyloxy group at the 2-position.

- Key Differences :

- Positional isomerism: The methallyl group in this compound is attached via an ether linkage at the 2-position, whereas the target compound’s methallyl group is directly bonded at the 3-position. This alters electronic distribution, with the 3-position methallyl group exerting stronger electron-donating effects on the aldehyde functionality .

- Reactivity : The allyloxy group may undergo hydrolysis more readily than the directly bonded methallyl group, limiting its utility in harsh reaction conditions .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The methallyl group in the target compound enhances electron density at the benzene ring compared to saturated alkyl groups (e.g., isopropyl), as evidenced by IR and NMR shifts in related compounds . This could facilitate electrophilic substitution at the 4- or 5-positions.

- Thermal Stability : Allyl-substituted benzaldehydes generally exhibit lower melting points than their saturated counterparts due to reduced crystallinity, aligning with trends observed in 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde .

Biological Activity

2-Hydroxy-3-(2-methyl-2-propenyl)benzaldehyde, also known by its CAS number 162971-77-9, is a phenolic compound that has gained attention due to its diverse biological activities. This article will explore its potential antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. Its structure features a hydroxyl group (-OH) and an aldehyde group (-CHO), contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to scavenge free radicals.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 70 |

| 60 | 85 |

| 80 | 95 |

This table illustrates a clear dose-dependent increase in scavenging activity, suggesting that higher concentrations of the compound enhance its ability to neutralize free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

| Bacillus subtilis | 120 |

The results indicate that the compound exhibits varying levels of antimicrobial activity depending on the bacterial strain, with Staphylococcus aureus being the most susceptible.

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of this compound. In models of inflammation induced by lipopolysaccharides (LPS), it was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving a mouse model of colitis, treatment with this compound resulted in a significant reduction in clinical symptoms and histological damage. The compound was administered at doses of 50 mg/kg and showed marked improvement in inflammatory markers.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The hydroxyl group in its structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Antimicrobial Mechanism : The aldehyde group may interact with microbial cell membranes or essential enzymes, disrupting their function.

- Anti-inflammatory Mechanism : It may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-3-(2-methyl-2-propenyl)benzaldehyde, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Claisen-Schmidt condensation using 4-hydroxy-3-(methoxy)-5-(2-propen-1-yl)benzaldehyde as a precursor (yield: 55%) involves THF as the solvent, NaH as a base, and controlled temperature (0°C to room temperature). Yield optimization requires stoichiometric adjustments (e.g., excess aldehyde), inert atmosphere, and purification via column chromatography. LC/MS (m/z 263.2 [M+H]⁺, RT 3.31 min) confirms product identity .

Q. Which analytical methods are most reliable for characterizing this compound?

- LC/MS : Detects molecular ion peaks (e.g., m/z 263.2 [M+H]⁺) and retention times .

- GC-MS : Useful for volatile derivatives; fragmentation patterns (e.g., m/z 104, 106) distinguish aldehydes from epoxides .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., hydroxyl and propenyl groups). For example, aromatic protons appear at δ 6.8–7.5 ppm, while allylic protons resonate at δ 5.2–5.8 ppm .

- HPLC : Validates purity (>95%) using C18 columns and UV detection at 280 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl-2-propenyl group influence reactivity in nucleophilic additions?

The propenyl group introduces steric hindrance, reducing accessibility to the aldehyde carbonyl. Electronically, the allyl group donates electrons via conjugation, slightly deactivating the aldehyde. Comparative studies with 2-hydroxy-3-isopropylbenzaldehyde (CAS 67372-96-7) show slower reaction kinetics in nucleophilic additions (e.g., Grignard reactions) due to increased steric bulk . DFT calculations (B3LYP/6-31G*) can model charge distribution and transition states .

Q. What computational strategies predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT) : Models interaction energies with metal catalysts (e.g., Ce-MOFs) for oxidation pathways .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Docking Studies : Predict binding affinities in enzyme inhibition assays (e.g., tyrosinase) using AutoDock Vina .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled?

Contradictions arise from solvent polarity, tautomerism, or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.